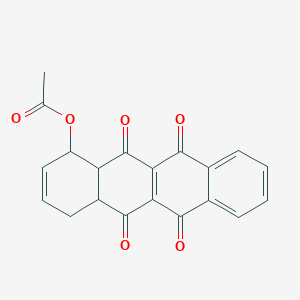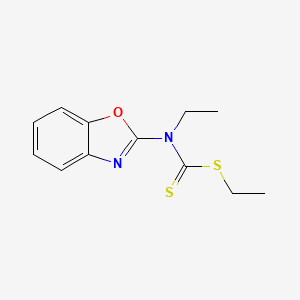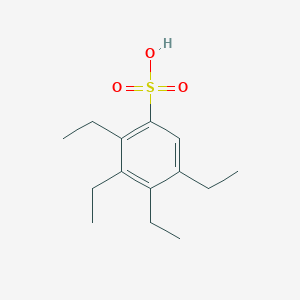
2,3,4,5-Tetraethylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetraethylbenzenesulfonic acid is an organic compound belonging to the class of sulfonic acids It is characterized by the presence of four ethyl groups attached to a benzene ring, along with a sulfonic acid group (-SO₃H)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetraethylbenzenesulfonic acid typically involves the sulfonation of 2,3,4,5-tetraethylbenzene. The reaction is carried out using fuming sulfuric acid (oleum) as the sulfonating agent. The process involves the following steps:
Sulfonation: 2,3,4,5-Tetraethylbenzene is treated with fuming sulfuric acid at a controlled temperature to introduce the sulfonic acid group.
Purification: The reaction mixture is then neutralized and purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor system to ensure consistent product quality.
Separation and Purification: Employing techniques such as crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetraethylbenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nitration: Using nitric acid and sulfuric acid at low temperatures.
Halogenation: Using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of sulfonates or sulfinates.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2,3,4,5-Tetraethylbenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetraethylbenzenesulfonic acid involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group is highly reactive and can interact with different molecular targets, including proteins and enzymes. The compound’s effects are mediated through the formation of sulfonate esters and other derivatives, which can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Benzenesulfonic Acid: Lacks the ethyl groups, making it less hydrophobic.
Toluene-4-sulfonic Acid: Contains a single methyl group instead of four ethyl groups.
Methanesulfonic Acid: A simpler sulfonic acid with a single methyl group.
Uniqueness: 2,3,4,5-Tetraethylbenzenesulfonic acid is unique due to the presence of four ethyl groups, which enhance its hydrophobicity and influence its reactivity. This structural feature distinguishes it from other sulfonic acids and contributes to its specific chemical and biological properties.
Properties
CAS No. |
4681-81-6 |
|---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
2,3,4,5-tetraethylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-5-10-9-14(18(15,16)17)13(8-4)12(7-3)11(10)6-2/h9H,5-8H2,1-4H3,(H,15,16,17) |
InChI Key |
AWGGIJYSRXKZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1CC)CC)CC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


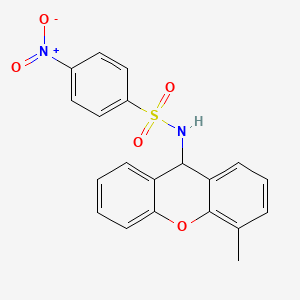
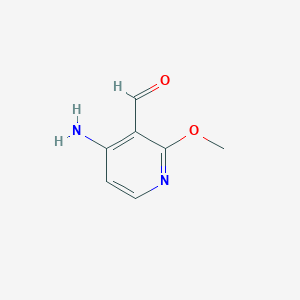
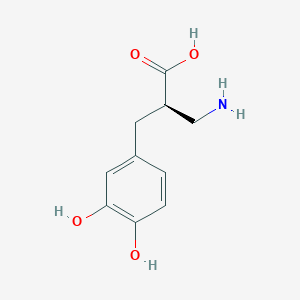
![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)

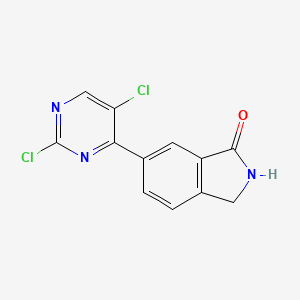
![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
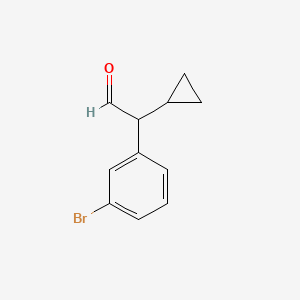
![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
